1,2-Dimethoxy-3-ethoxy-5-iodobenzene
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Overview
Description
1,2-Dimethoxy-3-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol It is a derivative of benzene, characterized by the presence of methoxy, ethoxy, and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzene derivatives .
Scientific Research Applications
1,2-Dimethoxy-3-ethoxy-5-iodobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-ethoxy-5-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom can act as an electrophile, facilitating the formation of intermediates that participate in various chemical reactions. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Comparison with Similar Compounds
- 1,2-Dimethoxy-3-ethoxybenzene
- 1,2-Dimethoxy-4-ethoxybenzene
- 1,2-Dimethoxy-3-iodobenzene
Comparison:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene is unique due to the presence of both methoxy and ethoxy groups along with an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13IO3 |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
1-ethoxy-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-9-6-7(11)5-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
AQMNGIBEUHZBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)I |
Origin of Product |
United States |
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